![molecular formula C6H9NO B1268196 6-Azabicyclo[3.2.0]heptan-7-one CAS No. 22031-52-3](/img/structure/B1268196.png)
6-Azabicyclo[3.2.0]heptan-7-one
Overview
Description
6-Azabicyclo[320]heptan-7-one is a bicyclic compound with the molecular formula C6H9NO It is characterized by a seven-membered ring structure containing a nitrogen atom, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors. One common method is the catalytic hydrogenation of pyrrole derivatives, followed by cyclization. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
Scientific Research Applications
6-Azabicyclo[3.2.0]heptan-7-one has several notable applications in scientific research:
Organic Synthesis
- Serves as a building block for synthesizing complex organic molecules.
- Its bicyclic structure allows for the formation of various derivatives, enhancing its utility in synthetic chemistry.
Medicinal Chemistry
- Investigated for potential therapeutic properties, particularly as a precursor in drug development.
- Notable studies have explored its role as a β-lactamase inhibitor , which can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains.
- Exhibits significant biological activity, including:
- Antitumor Effects: Derivatives have shown potential in inducing apoptosis in cancer cells.
- Enzyme Inhibition: Demonstrated capability to inhibit specific enzymes involved in antibiotic resistance.
Case Study 1: β-Lactamase Inhibition
A study highlighted the effectiveness of this compound in inhibiting β-lactamase enzymes in Escherichia coli and Staphylococcus aureus. This inhibition restores the activity of β-lactam antibiotics, showcasing its potential in combating antibiotic resistance.
Case Study 2: Antitumor Properties
In vitro studies revealed that derivatives of this compound induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves mitochondrial pathways leading to cell cycle arrest and reduced proliferation rates.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.0]heptane: Lacks the carbonyl group present in 6-Azabicyclo[3.2.0]heptan-7-one.
6-Azabicyclo[3.2.0]heptan-2-one: Has the carbonyl group at a different position in the ring structure.
6-Azabicyclo[3.2.0]heptan-3-one: Another positional isomer with the carbonyl group at the third position.
Uniqueness
This compound is unique due to its specific ring structure and the position of the carbonyl group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
6-Azabicyclo[3.2.0]heptan-7-one is a bicyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a nitrogen atom within its bicyclic structure. This unique configuration contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrogen atom in the bicyclic framework can form hydrogen bonds, which are crucial for modulating the activity of these biological targets. The specific pathways influenced depend on the context of use, but key interactions include:
- Enzyme Inhibition : The compound has been studied for its potential as a β-lactamase inhibitor, which can prevent the degradation of β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains .
- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties, suggesting potential applications in cancer therapy .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- β-Lactamase Inhibition : A study demonstrated that this compound effectively inhibits the activity of certain β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria such as Escherichia coli and Staphylococcus aureus. This inhibition was shown to restore the efficacy of β-lactam antibiotics in vitro .
- Antitumor Effects : In vitro studies have shown that derivatives of this compound induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and reduced proliferation rates in various cancer cell lines including breast and colon cancer .
Research Findings
Recent investigations into the biological activity of this compound have revealed several promising findings:
- Synthesis and Derivatives : Researchers have synthesized various derivatives of this compound, exploring their structure-activity relationships (SAR) to optimize biological activity .
- Pharmacological Potential : Preliminary studies indicate that this compound may also possess anti-inflammatory properties, further broadening its therapeutic potential .
Properties
IUPAC Name |
6-azabicyclo[3.2.0]heptan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDBIGNYXNSBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338481 | |
Record name | 6-Azabicyclo[3.2.0]heptan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-52-3 | |
Record name | 6-Azabicyclo[3.2.0]heptan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6-Azabicyclo[3.2.0]heptan-7-one?
A1: this compound is a bicyclic organic compound containing a β-lactam ring fused to a cyclopentane ring. The molecule possesses a strained β-lactam moiety due to the ring fusion [, ]. This strain influences its reactivity, making it a valuable building block in organic synthesis. X-ray crystallography studies have shown that the cyclohexane ring in the molecule can adopt either a boat or a half-chair conformation [].
Q2: How is this compound synthesized?
A2: Several synthetic routes to this compound and its derivatives have been reported. One approach involves a [2+2] cycloaddition reaction between a ketene equivalent and an imine []. Another method utilizes ring-closing metathesis reactions to construct the bicyclic system [].
Q3: How does the reactivity of this compound differ from simpler β-lactams?
A3: The fused cyclopentane ring significantly influences the reactivity of the β-lactam in this compound. The strained system exhibits enhanced reactivity towards ring-opening reactions [, ]. This reactivity has been exploited to synthesize various heterocyclic compounds, including substituted tetrahydrofurans [] and aminocyclopentanecarboxamides [].
Q4: Can this compound be used to synthesize biologically relevant molecules?
A4: Yes, researchers have successfully utilized this compound as a starting material for synthesizing carbocyclic nucleoside analogs []. These analogs have potential applications as agonists for adenosine receptors, which are involved in various physiological processes.
Q5: Are there any enzymatic methods for modifying this compound?
A5: Yes, lipases, such as Lipolase from Candida antarctica, have been shown to catalyze the enantioselective ring-opening of this compound and its homologues []. This enzymatic approach provides access to enantiomerically enriched β-amino acids, which are valuable building blocks for pharmaceuticals and other bioactive compounds.
Q6: Has the structure of this compound been determined experimentally?
A6: Yes, the crystal structure of this compound has been solved using X-ray crystallography [, ]. The molecule crystallizes in the monoclinic space group P21/c, and the crystal structure reveals the presence of intermolecular N-H…O=C hydrogen bonds []. This information provides valuable insights into the molecular packing and intermolecular interactions of this compound.
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